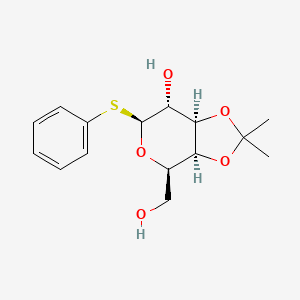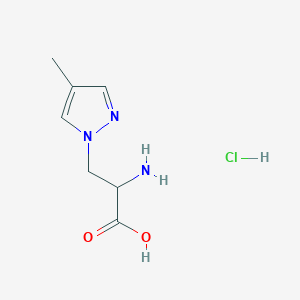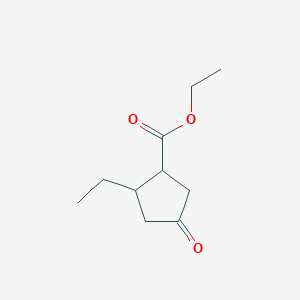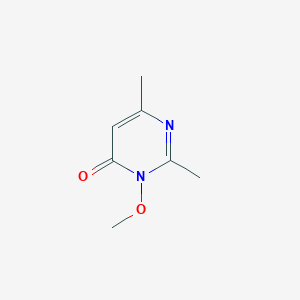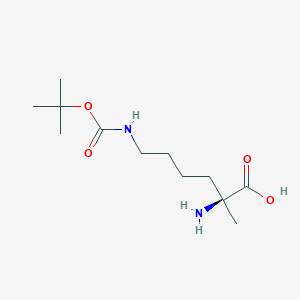
Methyl 3-(bromomethyl)-6-chloropicolinate
Übersicht
Beschreibung
“Methyl 3-(bromomethyl)benzoate” is a compound that has been used in various chemical reactions . It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol . It’s important to note that this is not the exact compound you asked about, but it may have similar properties.
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(bromomethyl)-6-chloropicolinate” are not available, similar compounds like “Methyl 3-(bromomethyl)but-3-enoate” have been used in the allylation of ketones . This process involves the formation of carbon-carbon bonds in organic synthesis .Chemical Reactions Analysis
“Methyl 3-(bromomethyl)benzoate” is considered hazardous and may cause skin and eye irritation, as well as respiratory irritation . It’s important to handle this compound with care to avoid these potential hazards.Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)benzoate” is a solid compound with a melting point of 41-45 °C (lit.) and a boiling point of 112-114 °C/3 mmHg (lit.) . It should be stored in a well-ventilated place and kept tightly closed .Wissenschaftliche Forschungsanwendungen
Soil Fumigation Alternatives : Methyl 3-(bromomethyl)-6-chloropicolinate, as part of the chloropicrin family, is explored as an alternative to methyl bromide for pre-plant soil fumigation. While chloropicrin, alongside compounds like 1,3-dichloropropene, does not fully match the versatility of methyl bromide, it shows significant control of many plant pathogens in soil and can stimulate growth in annual crops (Duniway, 2002).
Detection of Harmful Chemicals in Poultry Feed : Research highlights the use of photonic crystal fiber (PCF) sensors, which have shown high sensitivity in detecting harmful chemical compounds, including chloropicrin, in poultry feed. These sensors are essential for monitoring and ensuring the safety of animal feed (Niger et al., 2019).
Volatile Fumigant-Nematicides Degradation : The compound is involved in studies regarding the degradation of volatile fumigant-nematicides like methyl bromide in soil. It is part of the research investigating the biological and chemical pathways for soil detoxification, particularly in agricultural contexts (Ou, 1998).
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and organic materials. Research in this area includes the synthesis of camptothecin, a notable chemotherapeutic agent (Kametani, 1970).
Phytotoxicity Studies in Agriculture : Investigations into the phytotoxicity of fumigants like chloropicrin, part of the same family as this compound, are crucial for understanding their impact on plant growth and yield, especially in agricultural settings (Desaeger et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Brominated compounds are often used in organic synthesis, particularly in reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
Methyl 3-(bromomethyl)-6-chloropicolinate likely interacts with its targets through a mechanism involving the bromomethyl group. In a typical reaction, a free radical or nucleophile may attack the bromomethyl group, leading to the formation of a new bond . The exact mode of action would depend on the specific reaction conditions and the nature of the reacting species.
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its application. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron reagent to a palladium catalyst .
Result of Action
The result of the compound’s action would largely depend on the specific reaction it is involved in. In a Suzuki–Miyaura coupling reaction, for example, the result would be the formation of a new carbon-carbon bond .
Eigenschaften
IUPAC Name |
methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICKJVDIPJFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166069 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201924-34-6 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


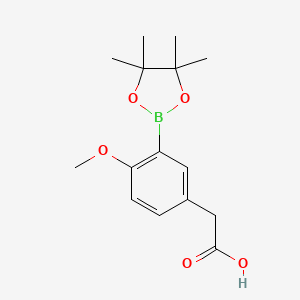
![2-chloro-N-[(3-iodophenyl)methyl]-7H-purin-6-amine](/img/structure/B3220639.png)
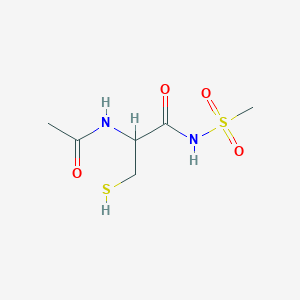
![N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B3220649.png)
